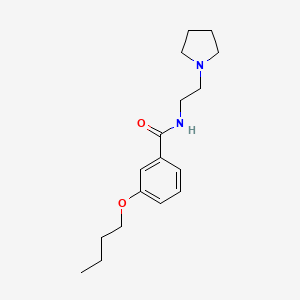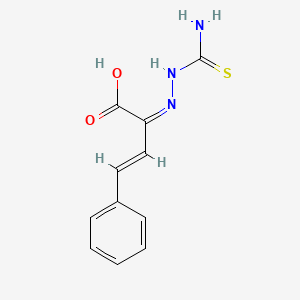
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide is an organic compound that belongs to the class of dithiazole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the dithiazole ring, along with the carboxamide and methylphenyl groups, imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide typically involves the reaction of 3-methylphenyl isothiocyanate with appropriate reagents to form the dithiazole ring. One common method includes the cyclization of 3-methylphenyl isothiocyanate with sulfur and an oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms, such as thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or thioethers
Substitution: Various substituted dithiazole derivatives
Applications De Recherche Scientifique
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxylate
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-thiol
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-sulfonamide
Uniqueness
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide is unique due to its specific combination of functional groups and the dithiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness.
Propriétés
Formule moléculaire |
C10H8N2O2S2 |
|---|---|
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-3-2-4-7(5-6)11-8(13)9-12-10(14)16-15-9/h2-5H,1H3,(H,11,13) |
Clé InChI |
OQBJABAAXAHSRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=NC(=O)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)



![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)




![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)



